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Cat. No.: B1208238

A Comparative Guide to Trisilylamine and Bis(tertiary-butylamino)silane for Silicon Nitride
Deposition

In the fabrication of advanced semiconductor devices, the deposition of high-quality silicon
nitride (SIiN) films at low temperatures (<400 °C) is critical. Trisilylamine (TSA, N(SiHs)3) and
bis(tertiary-butylamino)silane (BTBAS, SiH2(NHtBu)z) have emerged as leading precursors for
this purpose, each offering distinct advantages and process characteristics. This guide
provides an objective comparison of their performance for SiN deposition, supported by
experimental data from peer-reviewed studies, to assist researchers and engineers in selecting
the optimal precursor for their specific application.

Precursor Overview and Chemical Structures

Trisilylamine is a carbon-free and chlorine-free precursor, which is a significant advantage in
preventing carbon impurity incorporation into the deposited SiN film.[1] BTBAS is an
aminosilane that has been widely used for depositing high-quality SiN, though it contains
carbon in its tertiary-butyl ligands.
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Figure 1: Chemical structures of Trisilylamine (TSA) and Bis(tertiary-butylamino)silane
(BTBAS).

Deposition Characteristics and Film Properties

The choice of precursor significantly impacts the deposition process and the resulting SiN film
properties. Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical
Vapor Deposition (LPCVD) are common techniques for both precursors.

Key Performance Metrics:

o Purity: A primary advantage of TSA is its carbon-free nature, leading to SiN films with
significantly lower carbon impurities.[1] BTBAS, conversely, can lead to carbon incorporation,
especially at lower deposition temperatures (e.g., ~10% at 200°C), although this can be
reduced to less than 2% at higher temperatures like 400°C.

» Deposition Rate: TSA has been shown to achieve a high growth per cycle (GPC) in PEALD
processes, ranging from 1.3 to 2.1 A/cycle.[2] The GPC for BTBAS in PEALD is typically
lower, in the range of 0.15-0.32 A/cycle, which is attributed to the large size of the molecule
causing steric hindrance.[3]

» Film Quality: Both precursors can produce high-density SiN films with excellent resistance to
wet etching. Films from BTBAS deposited via PEALD at 400°C can achieve a high density of
2.8-2.9 g/cm3 and a low wet etch rate (WER) of approximately 1 nm/min or even as low as
0.2 nm/min.[4] Similarly, TSA-based PEALD films can achieve a WER of about 1 nm/min.[2]

» Deposition Temperature: Both precursors are suitable for low-temperature deposition.
BTBAS has been used in a wide temperature window from room temperature up to 500°C
for ALD and 550-600°C for LPCVD.[5][6] TSA is also effective at low temperatures, with
PEALD processes typically running between 300 and 400°C.

Quantitative Data Comparison

The following tables summarize key quantitative data for SiN films deposited using TSA and
BTBAS from various studies.

Table 1: Deposition Parameters and Growth Rate
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Deposition Temperature Growth Rate
Precursor Co-reactant
Method (°C) (Alcycle)
Trisilylamine
PEALD 300 - 400 N2/Hz Plasma 1.3-2.1[2]
(TSA)
PEALD Not Specified NHs Plasma ~0.6
BTBAS PEALD 200 - 500 N2 Plasma 0.15-0.32[3]
LPCVD 550 - 600 NHs 4 - 30 A/min
Table 2: SiN Film Properties
Carbon
. . . Wet Etch
Depositio Temperat Density Refractiv Content
Precursor Rate .
n Method ure (°C) (glcm?) e Index . (atomic
(nm/min)
%)
- : ~1(in
Trisilylamin Not 2.04 -
PEALD 300 - 400 - 100:1 HF) < 3[1]
e (TSA) specified 2.16[3] 2]
~1 (in
BTBAS PEALD 400 2.8-2.9[4] 1.96[4][7] dilute HF) <2
[41[7]
Not Not
PEALD 200 B 1.75[7] B ~10
specified specified
Not Not
PEALD 500 2.9[4][7] 1.96[4][7] B B
specified specified

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible results. Below are generalized
workflows for PEALD of SiN using TSA and BTBAS.

General PEALD Experimental Workflow
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The deposition process for both precursors follows a cyclical sequence of steps, which is
illustrated in the diagram below. The primary difference lies in the precursor chemistry and its
reaction byproducts.
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Figure 2: Generalized workflow for Plasma-Enhanced Atomic Layer Deposition (PEALD) of
SiN.

Protocol Details:

e Substrate Preparation: Silicon wafers are typically cleaned, and the native oxide is removed
using a dilute hydrofluoric acid (HF) dip.

e Deposition Cycle:

o Precursor Pulse: A pulse of either TSA or BTBAS vapor is introduced into the reactor
chamber, where it chemisorbs onto the substrate surface.

o Purge 1: Aninert gas, such as argon or nitrogen, is flowed through the chamber to remove
any unreacted precursor and gaseous byproducts. For BTBAS, a major byproduct is tert-
butylamine.[8]

o Plasma Exposure: A plasma (e.g., N2, NHs, or N2/H2) is ignited in the chamber. The
reactive species from the plasma react with the layer of chemisorbed precursor on the
surface to form a thin layer of SiN.

o Purge 2: The inert gas purge is repeated to remove any remaining reactants and
byproducts from the plasma step.

e Film Growth: This four-step cycle is repeated until the desired film thickness is achieved. The
linear growth rate ensures precise thickness control.[9]

o Characterization: After deposition, the films are characterized using techniques such as
spectroscopic ellipsometry (for thickness and refractive index), X-ray photoelectron
spectroscopy (for composition and chemical bonding), and wet etch rate tests in dilute HF.

Conclusion

Both Trisilylamine and BTBAS are highly capable precursors for the low-temperature
deposition of SiN films for advanced electronic applications.

o Trisilylamine (TSA) is the precursor of choice when carbon impurity must be minimized and
a high growth rate is desired. Its carbon-free structure is a fundamental advantage for
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producing high-purity SiN films.

 Bis(tertiary-butylamino)silane (BTBAS) is a well-established precursor that can produce
exceptionally high-density and low-etch-rate SiN films, particularly when processed at
temperatures around 400°C where carbon incorporation can be effectively managed. Its
lower GPC may be a consideration for high-throughput manufacturing.

The final selection depends on the specific requirements of the application, including the
tolerance for carbon impurities, desired film thickness, and process throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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